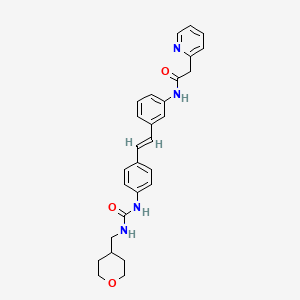

FZQ-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H30N4O3 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C28H30N4O3/c33-27(19-25-5-1-2-15-29-25)31-26-6-3-4-22(18-26)8-7-21-9-11-24(12-10-21)32-28(34)30-20-23-13-16-35-17-14-23/h1-12,15,18,23H,13-14,16-17,19-20H2,(H,31,33)(H2,30,32,34)/b8-7+ |

InChI Key |

IODWOBIUCMOQJZ-BQYQJAHWSA-N |

Isomeric SMILES |

C1COCCC1CNC(=O)NC2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)NC(=O)CC4=CC=CC=N4 |

Canonical SMILES |

C1COCCC1CNC(=O)NC2=CC=C(C=C2)C=CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Osimertinib: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib, marketed as Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of osimertinib. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the preclinical and clinical journey of this targeted therapy.

Introduction: The Challenge of EGFR-Mutated NSCLC

Lung cancer remains a leading cause of cancer-related mortality worldwide.[3] A significant subset of non-small cell lung cancer (NSCLC) is driven by activating mutations in the epidermal growth factor receptor (EGFR) gene. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival.

First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, initially showed remarkable efficacy in patients with EGFR-mutant NSCLC. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M, known as the "gatekeeper" mutation.[4][5] The T790M mutation alters the ATP binding pocket of the EGFR kinase domain, reducing the affinity of first and second-generation inhibitors. This created a pressing need for a new generation of TKIs that could effectively target both the initial sensitizing mutations and the T790M resistance mutation.

The Discovery of Osimertinib (AZD9291)

The drug discovery program that led to osimertinib was initiated by AstraZeneca in 2009 with the goal of developing a third-generation EGFR inhibitor that could selectively target the T790M mutant form of the EGFR receptor while sparing the wild-type (WT) form.[1] This selectivity was crucial to minimize the dose-limiting toxicities, such as rash and diarrhea, associated with the inhibition of WT-EGFR in normal tissues.

The discovery process was a prime example of successful structure-based drug design.[6] Medicinal chemistry efforts focused on optimizing a lead compound to achieve the desired activity profile against both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4][6] This led to the identification of AZD9291, later named osimertinib, a mono-anilino-pyrimidine compound.[4]

Mechanism of Action

Osimertinib is an irreversible EGFR-TKI.[4] It forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[4][7] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7]

A key feature of osimertinib is its high potency and selectivity for mutant forms of EGFR over the wild-type receptor.[4] This selectivity is attributed to its ability to exploit the structural changes in the ATP-binding pocket induced by the T790M mutation.

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Preclinical Development

Osimertinib demonstrated promising activity in preclinical studies. It showed potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation, with a significantly lower activity against wild-type EGFR.[4] In xenograft models of NSCLC, once-daily oral administration of osimertinib resulted in significant, dose-dependent tumor regression in both TKI-sensitizing and T790M-resistant models.[4]

Furthermore, preclinical studies highlighted osimertinib's ability to penetrate the blood-brain barrier, a crucial feature given that brain metastases are a common complication in NSCLC patients.[8][9] Comparative studies showed that osimertinib had greater brain exposure compared to other EGFR-TKIs like gefitinib, afatinib, and rociletinib.[8]

Preclinical Efficacy Data

| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) |

| PC-9 | ex19del | <15 |

| H1975 | L858R/T790M | <15 |

| Wild-Type EGFR | None | >500 |

Data compiled from published preclinical studies.

Clinical Development

Osimertinib's clinical development was remarkably rapid, facilitated by its breakthrough therapy designation from the US Food and Drug Administration (FDA) in April 2014.[1]

Phase I/II AURA Program

The AURA clinical trial program evaluated the safety and efficacy of osimertinib in patients with advanced NSCLC who had progressed on prior EGFR-TKI therapy. The results were highly encouraging, demonstrating significant antitumor activity in patients with the T790M mutation.

Phase III Trials

Several pivotal Phase III trials have established osimertinib as a standard of care in various settings of EGFR-mutant NSCLC:

-

AURA3: This trial compared osimertinib to platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI. Osimertinib demonstrated superior progression-free survival (PFS).

-

FLAURA: This trial evaluated osimertinib as a first-line treatment for patients with advanced NSCLC harboring common EGFR mutations (exon 19 deletions or L858R). Osimertinib showed a significant improvement in both PFS and overall survival (OS) compared to first-generation EGFR-TKIs.[3][10]

-

ADAURA: This trial investigated the use of adjuvant osimertinib after complete tumor resection in patients with early-stage (IB-IIIA) EGFR-mutant NSCLC. The trial showed a remarkable improvement in disease-free survival (DFS).[10]

-

FLAURA2: This trial showed that osimertinib in combination with chemotherapy demonstrated a statistically significant and clinically meaningful improvement in overall survival compared to osimertinib monotherapy for the first-line treatment of locally advanced or metastatic EGFR-mutated NSCLC.[11]

-

LAURA: This study demonstrated the benefit of osimertinib for patients with locally advanced, unresectable (Stage III) NSCLC whose tumors have EGFR mutations.[12]

Clinical Trial Data Summary

| Trial (Setting) | Treatment Arm | Comparator Arm | Primary Endpoint | Result |

| FLAURA (1st Line) | Osimertinib | Gefitinib or Erlotinib | Median PFS | 18.9 months vs. 10.2 months |

| Median OS | 38.6 months vs. 31.8 months[3] | |||

| AURA3 (2nd Line, T790M+) | Osimertinib | Platinum-Pemetrexed | Median PFS | 10.1 months vs. 4.4 months |

| ADAURA (Adjuvant) | Osimertinib | Placebo | 3-year DFS rate | 89% vs. 52% |

Data compiled from respective clinical trial publications.

Synthesis of Osimertinib

The chemical synthesis of osimertinib involves a multi-step process. An optimized and efficient protocol has been developed to produce the final compound with high purity.[13] The synthesis generally involves the coupling of key intermediates to construct the core anilino-pyrimidine structure, followed by the introduction of the acrylamide group which is crucial for its covalent binding to EGFR.

Simplified Synthetic Workflow

Caption: A simplified workflow for the chemical synthesis of Osimertinib.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity (IC50) of osimertinib against various forms of EGFR.

Methodology:

-

Recombinant human EGFR (wild-type, L858R, ex19del, L858R/T790M) is used.

-

The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, a substrate peptide, and varying concentrations of osimertinib.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of osimertinib on the proliferation of cancer cell lines with different EGFR mutations.

Methodology:

-

NSCLC cell lines (e.g., PC-9, H1975) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with a range of concentrations of osimertinib.

-

The cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The results are expressed as a percentage of the viability of untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of osimertinib in animal models.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human NSCLC cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Osimertinib is administered orally, typically once daily, at various dose levels.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic studies).

Resistance to Osimertinib

Despite its efficacy, acquired resistance to osimertinib can develop.[4] The mechanisms of resistance are diverse and can be broadly categorized as EGFR-dependent or EGFR-independent.[4] EGFR-dependent mechanisms include the acquisition of new mutations in the EGFR gene, such as C797S, which prevents the covalent binding of osimertinib.[4] EGFR-independent mechanisms involve the activation of bypass signaling pathways, such as MET or HER2 amplification.

Conclusion and Future Directions

Osimertinib represents a landmark achievement in precision oncology. Its development, guided by a deep understanding of the molecular drivers of NSCLC and the mechanisms of drug resistance, has significantly improved outcomes for patients with EGFR-mutant lung cancer.[7] Ongoing research is focused on overcoming acquired resistance to osimertinib through combination therapies and the development of next-generation inhibitors. The story of osimertinib serves as a powerful example of how a targeted approach to drug discovery and development can lead to transformative therapies for cancer patients.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. TAGRISSO® (osimertinib) plus chemotherapy demonstrated statistically significant and clinically meaningful improvement in overall survival in EGFR-mutated advanced lung cancer [astrazeneca-us.com]

- 12. tagrissohcp.com [tagrissohcp.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Ibuprofen

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, anti-inflammatory, and antipyretic effects, which are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Pharmacokinetic Profile

The pharmacokinetic profile of Ibuprofen describes its journey through the body, a process governed by its physicochemical properties. Ibuprofen is administered as a racemic mixture of R-(-)-Ibuprofen and S-(+)-Ibuprofen.[3][4] The S-(+)-enantiomer is responsible for most of the therapeutic activity.[3][5] A key feature of Ibuprofen's pharmacokinetics is the unidirectional chiral inversion of the inactive R-(-)-enantiomer to the active S-(+)-enantiomer in vivo.[3][6]

Absorption

Following oral administration, Ibuprofen is rapidly and almost completely absorbed, with an oral bioavailability ranging from 80% to 100%.[1][2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours, although this can vary depending on the formulation.[1][6] For example, faster-acting formulations like Ibuprofen arginine can achieve a Tmax in as little as 0.42 hours.[7][8] While administration with food can delay the rate of absorption, it generally does not affect the overall extent of bioavailability.[9]

Distribution

Ibuprofen is extensively bound to plasma proteins, primarily albumin, with a binding percentage greater than 98% at therapeutic concentrations.[1][6][10] This high degree of protein binding limits its volume of distribution, which is approximately 0.1 L/kg.[4] Despite this, Ibuprofen effectively distributes into synovial fluid, which is considered a primary site of action for its anti-inflammatory effects in treating conditions like arthritis.[3][5]

Metabolism

Ibuprofen undergoes extensive hepatic metabolism, and very little of the drug is excreted unchanged in the urine.[3][6][10] The primary metabolic pathway is oxidation, mediated by cytochrome P450 enzymes, predominantly CYP2C9 and to a lesser extent, CYP2C8.[6][10] CYP2C9 primarily metabolizes the S-enantiomer, while CYP2C8 shows preference for the R-enantiomer.[10]

The major metabolites are inactive and include 2-hydroxy-ibuprofen and carboxy-ibuprofen.[6][10] A significant metabolic process is the conversion of 50-65% of the R-enantiomer to the S-enantiomer via an acyl-CoA thioester intermediate.[6][10] Additionally, Ibuprofen and its oxidative metabolites can undergo glucuronidation to form acyl glucuronides.[3][6]

Excretion

The elimination of Ibuprofen and its metabolites occurs primarily through the kidneys.[1][4] Over 90% of an administered dose is excreted in the urine within 24 hours, almost entirely as metabolites or their conjugates.[4][6] Very small amounts of unchanged drug are found in urine and via biliary excretion.[1][6] The plasma elimination half-life of Ibuprofen is relatively short, typically ranging from 2 to 4 hours, which may necessitate frequent dosing to maintain therapeutic plasma concentrations.[1][6]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for Ibuprofen from various studies in humans and animals.

Table 1: Pharmacokinetic Parameters of Oral Ibuprofen in Healthy Human Adults

| Parameter | Value | Citation(s) |

| Bioavailability (Oral) | 80 - 100% | [1][2] |

| Tmax (Time to Peak) | 1 - 2 hours | [1][6] |

| Plasma Protein Binding | >98% | [6][10] |

| Volume of Distribution (Vd) | ~0.1 L/kg | [4] |

| Elimination Half-Life (t½) | 2 - 4 hours | [1][4] |

| Primary Metabolism | Hepatic (CYP2C9) | [6][10] |

| Primary Excretion Route | Renal (>90% as metabolites) | [4][6] |

Table 2: Comparison of Pharmacokinetic Parameters for Different 200 mg Oral Ibuprofen Formulations in Humans

| Formulation | Tmax (hours) | Cmax (μg/mL) | AUC₀₋t (μg·h/mL) | Citation(s) |

| Ibuprofen Arginine | 0.42 | 21.0 | 47.9 | [7][8] |

| Solubilized Ibuprofen Capsule | 0.50 | 19.9 | 47.7 | [7][8] |

| Standard Ibuprofen Tablet | 1.25 | 16.8 | 46.5 | [7][8] |

| Data represents mean or median values as reported in the cited studies. |

Table 3: Pharmacokinetic Parameters of Ibuprofen (5 mg/kg) in Pigs at Different Ages (Intravenous Administration)

| Age | Enantiomer | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Citation(s) |

| 1 Week | R-Ibuprofen | 0.15 | 0.20 | 0.95 | [11][12] |

| S-Ibuprofen | 0.06 | 0.13 | 1.48 | [11][12] | |

| 4 Weeks | R-Ibuprofen | 0.08 | 0.15 | 1.34 | [11][12] |

| S-Ibuprofen | 0.05 | 0.12 | 1.55 | [11][12] | |

| 8 Weeks | R-Ibuprofen | 0.12 | 0.18 | 1.05 | [11][12] |

| S-Ibuprofen | 0.07 | 0.15 | 1.48 | [11][12] | |

| 6-7 Months | R-Ibuprofen | 0.07 | 0.14 | 1.39 | [11][12] |

| S-Ibuprofen | 0.05 | 0.12 | 1.63 | [11][12] | |

| This table highlights the developmental changes in pharmacokinetics observed in a juvenile animal model. |

Experimental Protocols

Detailed and standardized methodologies are essential for the reliable assessment of pharmacokinetic parameters.

Protocol: Human Pharmacokinetic Study of Oral Ibuprofen

This protocol outlines a standard method for determining the pharmacokinetic profile of an oral Ibuprofen formulation in healthy human subjects.[2][7][13]

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers after obtaining informed consent. Subjects should pass a health screening and abstain from other medications for a specified period before and during the study.

-

Study Design: Employ a randomized, open-label, single-dose, crossover study design with a washout period of at least 7 days between treatment phases.[7][13]

-

Drug Administration: Following an overnight fast of at least 10 hours, administer a single oral dose of an Ibuprofen formulation (e.g., 200 mg or 400 mg tablet) with a standardized volume of water (e.g., 240 mL).[7][13]

-

Blood Sampling: Collect serial venous blood samples into K2-EDTA or heparinized tubes at predefined time points. A typical schedule includes pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 16 hours post-dose.[7][13]

-

Plasma Preparation: Within 1 hour of collection, centrifuge the blood samples (e.g., at 2000-3000 rpm for 10 minutes at 4°C) to separate the plasma.[7][13]

-

Sample Storage: Freeze and store the collected plasma samples at -70°C or lower until bioanalysis.[7]

-

Bioanalysis: Determine the plasma concentrations of Ibuprofen (and its enantiomers, if required) using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[14]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin®).[7][8]

Protocol: In Vivo Pharmacokinetic Study in a Pig Model

This protocol describes a typical pharmacokinetic study in juvenile pigs, a relevant preclinical model for pediatric studies.[11][12][15]

-

Animal Model: Use healthy conventional pigs of specific age groups (e.g., 1, 4, 8 weeks, and 6-7 months). House animals under controlled conditions.

-

Surgical Preparation: Place a jugular catheter for intravenous administration and repeated blood sampling. For oral studies, a gastrostomy button may be used for precise dose delivery.

-

Study Design: Employ a crossover design. For each pig, conduct both intravenous (IV) and oral (PO) administration studies separated by a washout period.

-

Drug Administration: Administer a 5 mg/kg body weight dose of racemic Ibuprofen, either as an IV bolus or an oral solution.

-

Blood Sampling: Collect serial blood samples via the jugular catheter. A typical schedule for IV administration is: pre-dose, 5, 10, 20, 30, 45, 60 minutes, and 1.5, 2, 2.5, 3, 4, 6, 8, and 24 hours post-administration.[15]

-

Sample Processing and Analysis: Process blood samples to obtain plasma and analyze for R- and S-Ibuprofen concentrations using a validated UHPLC-MS/MS method.[15]

-

Pharmacokinetic Analysis: Estimate pharmacokinetic parameters using compartmental or non-compartmental analysis, accounting for the chiral inversion of R- to S-Ibuprofen.[15]

Mandatory Visualizations

Ibuprofen Metabolism and Chiral Inversion Pathway

The following diagram illustrates the primary metabolic pathways of Ibuprofen, including the crucial unidirectional chiral inversion and subsequent oxidation by CYP450 enzymes.

Caption: Metabolic pathway of Ibuprofen, showing chiral inversion and oxidation.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines the logical sequence of steps involved in a typical clinical pharmacokinetic study of an oral drug formulation.

Caption: Workflow for a typical crossover human pharmacokinetic study.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Pharmacokinetics of Ibuprofen | Semantic Scholar [semanticscholar.org]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. dovepress.com [dovepress.com]

- 14. Phase I Pharmacokinetic Study of Fixed-Dose Combinations of Ibuprofen and Acetaminophen in Healthy Adult and Adolescent Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model [frontiersin.org]

An In-depth Technical Guide to the Cellular Targets of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed as Gleevec®, is a 2-phenylaminopyrimidine derivative that functions as a selective small-molecule kinase inhibitor.[1] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2] Imatinib's mechanism of action involves binding to the ATP-binding site of specific tyrosine kinases, thereby blocking their enzymatic activity and inhibiting downstream signaling pathways essential for tumor cell proliferation and survival.[1][3] This guide provides a detailed overview of the primary cellular targets of Imatinib, quantitative data on its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Primary Cellular Targets

Imatinib is highly selective for a small number of tyrosine kinases, with its primary therapeutic effects attributed to the inhibition of BCR-ABL, KIT, and Platelet-Derived Growth Factor Receptors (PDGFR).[4][5]

-

BCR-ABL: In over 90% of CML patients, a reciprocal translocation between chromosomes 9 and 22 creates the Philadelphia chromosome, resulting in the BCR-ABL fusion gene.[2] This oncogene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[2][6] Imatinib potently inhibits the BCR-ABL kinase, which is the critical pathogenetic event in CML.[2]

-

c-KIT: This receptor tyrosine kinase is crucial for the development of several cell types. Gain-of-function mutations in the KIT gene lead to ligand-independent, constitutive activation of the kinase, a key driver in the majority of GISTs.[2] Imatinib effectively blocks this aberrant KIT-mediated signal transduction, inducing apoptosis in GIST cells.[1][2]

-

PDGFR: The platelet-derived growth factor receptors (PDGFRA and PDGFRB) are involved in regulating cell proliferation, survival, and migration.[1] Certain hematologic malignancies are driven by chromosomal translocations that create fusion genes encoding constitutively active PDGFR kinases.[7] Imatinib inhibits these aberrant PDGFR kinases, making it an effective therapy for these disorders.[7]

Other known targets that Imatinib inhibits include ABL2 (ARG), DDR1, and the oxidoreductase NQO2.[4]

Quantitative Inhibitory Activity

The potency of Imatinib against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. The data below is compiled from various in vitro assays.

| Kinase Target | Assay Type | IC50 Value (µM) | Reference(s) |

| v-Abl | Cell-free | ~0.6 | [8][9] |

| BCR-ABL | Cellular | 0.1 - 0.5 | [10] |

| c-KIT | Cell-based | ~0.1 | [8][9] |

| PDGFR | Cell-free | ~0.1 | [8][9] |

| TEL-PDGFR | Cellular | ~0.15 | [10] |

Table 1: Summary of Imatinib IC50 values against its primary kinase targets.

Signaling Pathways Modulated by Imatinib

Imatinib exerts its therapeutic effect by blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive oncogenesis.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates multiple downstream pathways, including the Ras/MAPK pathway, which promotes cellular proliferation, and the PI3K/AKT pathway, which inhibits apoptosis.[1] Imatinib binds to the ATP pocket of the BCR-ABL kinase domain, preventing substrate phosphorylation and blocking these downstream signals.[1][6]

Figure 1. Imatinib Inhibition of the BCR-ABL Signaling Pathway.

KIT / PDGFRA Signaling Pathway

Mutant KIT and PDGFRA receptors are constitutively activated, leading to the stimulation of similar downstream pathways as BCR-ABL, including the MAPK and PI3K/AKT cascades. Imatinib occupies the ATP-binding site of these receptors, preventing autophosphorylation and subsequent activation of downstream effectors, thereby inhibiting cell growth and survival.

Figure 2. Imatinib Inhibition of KIT and PDGFRA Signaling.

Key Experimental Protocols

Verifying the cellular targets and mechanism of action of Imatinib involves various biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol: Western Blot for Phospho-BCR-ABL Inhibition

Objective: To qualitatively or semi-quantitatively measure the inhibition of BCR-ABL autophosphorylation in CML cells following Imatinib treatment.

Materials:

-

K562 (Ph+ CML) cell line

-

RPMI-1640 medium with 10% FBS

-

Imatinib mesylate stock solution (in DMSO)

-

Ice-cold PBS with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary antibodies: Rabbit anti-phospho-BCR (Tyr177) and Mouse anti-β-Actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed K562 cells at a density of 0.5 x 10^6 cells/mL and culture overnight. Treat cells with varying concentrations of Imatinib (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for 2-4 hours.

-

Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS containing phosphatase inhibitors.[11] Lyse the cell pellet with ice-cold RIPA buffer.[11]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[11] Determine the protein concentration of each sample using a BCA assay.[11]

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with the primary anti-phospho-BCR antibody overnight at 4°C.[11]

-

Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST.[11] Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again as in step 7. Apply ECL reagents and visualize the signal using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the blot can be stripped and reprobed for total BCR-ABL or a loading control like β-Actin.

Figure 3. Experimental Workflow for Western Blot Analysis.

Protocol: In Vitro Kinase Inhibition Assay (HTRF®)

Objective: To quantitatively determine the IC50 value of Imatinib against a purified kinase (e.g., ABL1) in a cell-free system.

Materials:

-

Recombinant purified ABL1 kinase

-

Biotinylated peptide substrate (e.g., ULight™-Abltide)

-

ATP solution

-

Imatinib serial dilutions

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-cryptate labeled anti-phosphotyrosine antibody (detection antibody)

-

Streptavidin-XL665 (acceptor)

-

Low-volume 384-well assay plates

-

HTRF®-compatible microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Imatinib in DMSO, then dilute further into the assay buffer. Prepare a mixture of the peptide substrate and ATP in assay buffer.

-

Assay Reaction: To the wells of a 384-well plate, add:

-

Imatinib dilution or vehicle control (DMSO).

-

Purified ABL1 kinase solution.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction: Add the ATP/substrate mixture to all wells to start the phosphorylation reaction. Incubate for 60 minutes at room temperature.

-

Stop Reaction & Detection: Add a solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) following excitation at 320 nm.

-

Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data relative to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized response versus the logarithm of Imatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Imatinib is a highly effective and selective tyrosine kinase inhibitor with well-defined cellular targets. Its primary mechanism of action involves the direct inhibition of the BCR-ABL, c-KIT, and PDGFR oncoproteins, which are key drivers in CML, GIST, and other malignancies.[4][12] The interruption of the signaling pathways downstream of these kinases leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[2] The experimental protocols detailed in this guide represent standard methodologies for characterizing the activity and mechanism of kinase inhibitors like Imatinib, providing a framework for further research and drug development in targeted cancer therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. bio-rad.com [bio-rad.com]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Activity of Ceftobiprole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Ceftobiprole, a fifth-generation cephalosporin with broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.

Introduction

Ceftobiprole is a potent bactericidal agent that exhibits a high affinity for various penicillin-binding proteins (PBPs), including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of penicillin-resistant Streptococcus pneumoniae.[1][2] Its unique binding characteristics confer activity against a variety of challenging pathogens, making it a significant compound in the development of new anti-infective therapies.[1][2][3][4] This guide serves as a comprehensive resource for understanding the in vitro profile of Ceftobiprole.

Quantitative In Vitro Activity

The in vitro potency of Ceftobiprole has been extensively evaluated against a diverse collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its activity. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Positive Bacteria

Ceftobiprole demonstrates robust activity against a wide array of Gram-positive organisms, including key resistant phenotypes.

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Geographic Region/Study |

| Staphylococcus aureus (all) | 2,930 | 0.5 | 2 | - | United States (2016)[5] |

| Staphylococcus aureus (MSSA) | - | 0.5 | 0.5 | - | United States (2016)[5] |

| Staphylococcus aureus (MRSA) | 8,184 | 1 | 2 | - | United States (2016-2022)[6] |

| Staphylococcus aureus (MRSA) | 49 | 1 | 1.5 | - | Saudi Arabia (2018-2019)[7][8] |

| Staphylococcus aureus (MRSA) | - | 1 | 2 | 0.25-4 | Europe[9] |

| Coagulase-Negative Staphylococci (MSCNS) | - | 0.25 | 0.5 | - | China[10] |

| Coagulase-Negative Staphylococci (MRCNS) | - | 1 | 2 | - | China[10] |

| Enterococcus faecalis | - | 0.5 | 1 | - | China[10] |

| Enterococcus faecium | - | >32 | >32 | - | China[10] |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | 0.015 | - | Europe[11] |

| Streptococcus pneumoniae (penicillin-intermediate) | - | - | 0.25 | - | Europe[11] |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 0.5 | - | Europe[11] |

| β-hemolytic Streptococci | 39 | ≤0.015 | ≤0.015-2 | - | China[10] |

Gram-Negative Bacteria

Ceftobiprole is also active against a range of clinically important Gram-negative pathogens, although its efficacy can be affected by certain resistance mechanisms such as the production of extended-spectrum β-lactamases (ESBLs).[1][3][12]

| Bacterial Species | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Geographic Region/Study |

| Escherichia coli (ceftazidime-susceptible) | - | - | 0.12 | - | Europe[11] |

| Klebsiella pneumoniae (ceftazidime-susceptible) | - | - | 0.12 | - | Europe[11] |

| Proteus mirabilis (non-ESBL) | - | 0.03 | 0.06-0.12 | - | Europe[9] |

| Enterobacter cloacae (non-derepressed AmpC) | - | - | 4 | - | Europe[11] |

| Citrobacter spp. (non-derepressed AmpC) | - | - | 4 | - | Europe[11] |

| Pseudomonas aeruginosa | - | 2 | 16 | - | China[13] |

| Pseudomonas aeruginosa (ceftazidime-susceptible) | - | - | 8 | - | Europe[11] |

| Pseudomonas aeruginosa (MDR) | 99 | 16 | 32 | - | Saudi Arabia (2018-2019)[7][8] |

| Acinetobacter baumannii | - | 32 | >32 | - | China[13] |

| Haemophilus influenzae | - | - | ≤1 | - | China[10] |

| Moraxella catarrhalis | - | - | ≤1 | - | China[10] |

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its strong binding to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[1][2] The binding of Ceftobiprole to these PBPs leads to the disruption of cell wall integrity and ultimately results in bacterial cell lysis and death.[1] A key feature of Ceftobiprole is its high affinity for modified PBPs, such as PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are responsible for resistance to many other β-lactam antibiotics.[1][3][12]

Caption: Ceftobiprole's mechanism of action.

Experimental Protocols

The in vitro activity data presented in this guide are primarily generated using standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the reference methods for broth microdilution and agar dilution assays.

Broth Microdilution Method (Based on CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1. Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ceftobiprole powder (analytical grade)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

4.1.2. Inoculum Preparation

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4.1.3. Plate Preparation

-

Prepare a stock solution of Ceftobiprole in a suitable solvent as recommended by the manufacturer.

-

Perform serial twofold dilutions of the Ceftobiprole stock solution in CAMHB in the wells of the 96-well microtiter plate to achieve the desired concentration range.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

4.1.4. Inoculation and Incubation

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

4.1.5. Interpretation

-

Following incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Ceftobiprole that completely inhibits visible growth of the organism as detected by the unaided eye.

Caption: Workflow for broth microdilution.

Agar Dilution Method (Based on CLSI M07)

This method involves incorporating the antimicrobial agent into an agar medium.

4.2.1. Materials

-

Mueller-Hinton Agar (MHA)

-

Ceftobiprole powder (analytical grade)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Petri dishes

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator)

4.2.2. Plate Preparation

-

Prepare a stock solution of Ceftobiprole.

-

Prepare a series of twofold dilutions of the Ceftobiprole stock solution.

-

Add a specific volume of each antimicrobial dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.

-

Pour the agar into Petri dishes and allow them to solidify.

-

Include a growth control plate (no antimicrobial agent).

4.2.3. Inoculum Preparation

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

4.2.4. Inoculation and Incubation

-

Apply the standardized bacterial inoculum to the surface of the agar plates using a multipoint replicator.

-

Allow the inoculum spots to dry.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

4.2.5. Interpretation

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Ceftobiprole that prevents the growth of more than one colony or a fine film of growth.

Conclusion

Ceftobiprole demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including clinically important resistant strains such as MRSA. Its mechanism of action, involving the inhibition of essential PBPs, provides a strong basis for its bactericidal effects. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its in vitro efficacy, providing essential data for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. EUCAST: MIC Determination [eucast.org]

- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EUCAST: Guidance Documents [eucast.org]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. Consensus statement on the adherence to Clinical and Laboratory Standards Institute (CLSI) Antimicrobial Susceptibility Testing Guidelines (CLSI-2010 and CLSI-2010-update) for Enterobacteriaceae in clinical microbiology laboratories in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Utilizing Rapamycin for Western Blot Analysis of the mTOR Signaling Pathway

Introduction

Rapamycin is a potent and highly specific inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Discovered as an antifungal agent, Rapamycin is now widely used as an immunosuppressant and an anticancer agent due to its powerful antiproliferative effects.[3][4][5] It functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[6]

Western blotting is an indispensable technique for researchers studying the mTOR pathway.[1] It allows for the precise detection and quantification of changes in the phosphorylation state of mTOR and its downstream targets, providing a direct measure of the pathway's activity in response to stimuli or inhibitors like Rapamycin.[1] These application notes provide a detailed protocol for using Rapamycin to probe the mTOR signaling pathway in cultured cells via Western blot analysis.

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR kinase is the catalytic core of two distinct protein complexes, mTORC1 and mTORC2.[1][7]

-

mTOR Complex 1 (mTORC1): This complex is sensitive to Rapamycin and integrates signals from growth factors, nutrients (amino acids), and cellular energy levels.[1] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream effectors, most notably S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][5]

-

mTOR Complex 2 (mTORC2): Generally considered insensitive to acute Rapamycin treatment, mTORC2 regulates cell survival and cytoskeleton organization, partly through the phosphorylation of Akt at Serine 473.[1][6] However, chronic exposure to Rapamycin can inhibit mTORC2 in some cell types.[2][6]

Rapamycin's primary mechanism involves the inhibition of mTORC1. The Rapamycin-FKBP12 complex binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets.[5][6] Consequently, Western blot analysis of cell lysates treated with Rapamycin is expected to show a significant decrease in the phosphorylation of S6K1 (at Threonine 389) and 4E-BP1 (at Threonine 37/46), while the total protein levels of these targets remain unchanged.[8][9][10] This specific effect makes Rapamycin a critical tool for confirming the involvement of the mTORC1 pathway in various biological processes.

Caption: Simplified diagram of the mTORC1 signaling pathway inhibited by Rapamycin.

Quantitative Data Summary

Western blot analysis following Rapamycin treatment allows for the quantification of changes in protein phosphorylation. The table below summarizes the expected dose-dependent effects of Rapamycin on key mTORC1 pathway proteins in a typical cancer cell line. Densitometry values are normalized to the total protein and expressed relative to a vehicle-treated control (e.g., DMSO).

| Rapamycin Conc. | Treatment Time | p-S6K1 (Thr389) | Total S6K1 | p-4E-BP1 (Thr37/46) | Total 4E-BP1 |

| 0 nM (Vehicle) | 1-2 hours | 100% | 100% | 100% | 100% |

| 1 nM | 1-2 hours | ↓ (Slight Decrease) | ~100% | ↓ (Slight Decrease) | ~100% |

| 10 nM | 1-2 hours | ↓↓ (Significant Decrease) | ~100% | ↓↓ (Significant Decrease) | ~100% |

| 20 nM | 1-2 hours | ↓↓↓ (Strong Decrease) | ~100% | ↓↓↓ (Strong Decrease) | ~100% |

| 100 nM | 1-2 hours | ↓↓↓↓ (Maximal Inhibition) | ~100% | ↓↓↓↓ (Maximal Inhibition) | ~100% |

Note: The effective concentration of Rapamycin can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration for a specific cell type. Significant inhibition of S6K phosphorylation is often observed in the 10-100 nM range.[11]

Detailed Experimental Protocols

This protocol provides a comprehensive workflow for treating cultured cells with Rapamycin and subsequently analyzing the mTORC1 pathway activity using Western blot.

Part A: Cell Culture and Rapamycin Treatment

-

Cell Seeding: Plate cells (e.g., NIH/3T3, T24, UMUC3) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes).[11][12] Allow cells to adhere and grow until they reach 70-80% confluency.

-

Stock Solution: Prepare a concentrated stock solution of Rapamycin (e.g., 100 µM) in a sterile solvent like DMSO or ethanol.[9] Store at -20°C.

-

Cell Treatment:

-

For dose-response experiments, dilute the Rapamycin stock solution in fresh culture media to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 20 nM, 100 nM).

-

Include a "vehicle control" dish treated with the same volume of solvent (DMSO) used for the highest Rapamycin concentration.

-

Aspirate the old media from the cells and replace it with the Rapamycin-containing or vehicle control media.

-

Incubate the cells for a specified duration. For acute inhibition of mTORC1, a 1-2 hour incubation is typically sufficient.[9]

-

Part B: Sample Preparation (Cell Lysis)

-

Wash Cells: Place the culture dish on ice. Aspirate the media and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[12]

-

Cell Lysis: Aspirate the PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A common volume is 100 µl per well of a 6-well plate.[1][12]

-

Harvest Cells: Immediately scrape the adherent cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

-

Complete Lysis: Agitate the lysate for 30 minutes at 4°C. To reduce viscosity from DNA, sonicate the sample for 10-15 seconds.[12]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the clear supernatant, which contains the protein extract, to a new pre-chilled tube.

Part C: Protein Quantification

-

Protein Assay: Determine the protein concentration of each lysate using a compatible protein assay, such as the BCA or Bradford assay. This is crucial for ensuring equal loading of protein for each sample in the subsequent steps.[13]

-

Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 10-50 µg per lane).

Part D: Western Blot Procedure

-

Sample Preparation for Gel: Mix the calculated volume of lysate with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis (SDS-PAGE): Load 10-50 µg of protein per lane onto a polyacrylamide gel (an 8% gel is suitable for high molecular weight proteins like mTOR, while a 10-12% gel is good for S6K and 4E-BP1).[7] Include a pre-stained molecular weight marker in one lane. Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14] A wet transfer at 100V for 120 minutes on ice is recommended for efficient transfer of a wide range of protein sizes.[1]

-

Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking.[12]

-

Recommended Primary Antibodies:

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

Actin or GAPDH (as a loading control)

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[14]

-

Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[13]

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze the band intensities using densitometry software.

Caption: Experimental workflow for Western blot analysis of Rapamycin-treated cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

Application Note: Identifying Drug-Gene Interactions Using CRISPR-Cas9 Screens with Compound X

Audience: Researchers, scientists, and drug development professionals.

Introduction: CRISPR-Cas9 genome-editing technology has become a cornerstone of functional genomics, enabling systematic investigation of gene function.[1][2] When combined with small molecule inhibitors, CRISPR screens serve as a powerful tool to uncover drug mechanisms of action, identify genetic factors that confer sensitivity or resistance, and discover novel therapeutic targets.[1][3][4] This document provides a comprehensive protocol for performing a pooled CRISPR-Cas9 loss-of-function screen in the presence of a hypothetical small molecule, "Compound X," to identify genes that modulate cellular response to the treatment.[5]

The underlying principle of this screen is to generate a diverse population of cells, where each cell has a single gene knocked out via a specific single-guide RNA (sgRNA).[6] This population is then treated with Compound X. By comparing the abundance of sgRNAs in the treated population to a control population, it is possible to identify gene knockouts that are either depleted (indicating sensitization to the compound) or enriched (indicating resistance).[6][7]

Experimental Design and Workflow

A pooled CRISPR screen with a small molecule inhibitor involves several key stages: preparation, library transduction, compound treatment, and finally, data acquisition and analysis.[5] The overall process is designed to ensure robust and reproducible identification of drug-gene interactions.

Protocols

Phase 1: Pre-Screen Preparation

Protocol 1.1: Cell Line Quality Control

-

Thaw and Culture: Thaw the chosen cancer cell line and culture in recommended media.

-

Mycoplasma Testing: Perform a PCR-based mycoplasma test to ensure cells are free of contamination.

-

Cas9 Activity: If not using a Cas9-expressing cell line, transduce cells with a lentivirus expressing Cas9 and select with the appropriate antibiotic. Validate Cas9 activity using a GFP-reporter assay or by targeting a known essential gene.

Protocol 1.2: Determination of Compound X IC50 It is critical to determine the optimal concentration of Compound X for the screen. A concentration that causes approximately 20-50% inhibition (IC20-IC50) is often recommended for identifying sensitizer genes.[8]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Dose-Response: Treat cells with a serial dilution of Compound X (e.g., 10 concentrations) and a vehicle control (e.g., DMSO).

-

Viability Assay: After a period equivalent to the planned screen duration (e.g., 10-14 days), measure cell viability using a reagent like CellTiter-Glo®.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 value.

Table 1: Example IC50 Determination for Compound X

| Concentration (nM) | % Viability (Normalized) |

|---|---|

| 0 (DMSO) | 100 |

| 1 | 98 |

| 5 | 95 |

| 10 | 88 |

| 25 | 75 |

| 50 | 52 |

| 100 | 28 |

| 250 | 11 |

| 500 | 4 |

| 1000 | 2 |

Protocol 1.3: Lentivirus Production and Titer

-

Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.

-

Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Titer Determination: Perform a viral titer to determine the volume of virus needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5.[6] This ensures that most cells receive only a single sgRNA construct.[1][6]

Phase 2: CRISPR Screen Execution

Protocol 2.1: Lentiviral Transduction of CRISPR Library

-

Cell Plating: Plate a sufficient number of cells to maintain a library representation of at least 500 cells per sgRNA.

-

Transduction: Infect the cells with the sgRNA library lentivirus at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL).[8]

-

Selection: 48 hours post-transduction, replace the media with fresh media containing an appropriate concentration of a selection agent (e.g., puromycin) to eliminate non-transduced cells.[1]

-

Expansion: Expand the selected cell population for the screen.

Protocol 2.2: Compound X Treatment

-

T0 Sample: Harvest an initial cell pellet (at >500x library representation) to serve as the baseline (T0) reference for sgRNA abundance.

-

Splitting Populations: Split the remaining cells into two arms:

-

Control Arm: Culture with vehicle (DMSO).

-

Treatment Arm: Culture with the predetermined concentration of Compound X (e.g., IC30).

-

-

Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining library representation at each passage. Re-add the compound or vehicle with each media change.

Phase 3: Sample Harvesting and Sequencing

Protocol 3.1: Genomic DNA (gDNA) Extraction

-

Harvest: At the end of the screen, harvest cell pellets from the T0, control, and treated arms.

-

Extraction: Extract high-quality gDNA from all samples using a commercial gDNA extraction kit suitable for large cell pellets.

Protocol 3.2: sgRNA Library Amplification

-

PCR Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR uses primers flanking the sgRNA cassette.

-

Indexing PCR: The second PCR adds Illumina adapters and unique indices for multiplexed sequencing.

Data Analysis and Interpretation

The goal of data analysis is to identify sgRNAs, and by extension genes, that are significantly enriched or depleted in the Compound X-treated population compared to the control.

Data Presentation: The final output is typically a ranked list of genes. A positive log-fold change (LFC) or score indicates that knocking out the gene confers resistance to Compound X. A negative LFC indicates sensitization.

Table 2: Hypothetical Results from Compound X Screen

| Gene | Description | Log-Fold Change (LFC) | P-value | False Discovery Rate (FDR) | Phenotype |

|---|---|---|---|---|---|

| GENE-A | Kinase A | 3.52 | 1.2e-8 | 4.5e-7 | Resistance |

| GENE-B | Transporter B | 2.98 | 4.5e-7 | 9.1e-6 | Resistance |

| GENE-C | DNA Repair Protein C | -2.85 | 8.1e-7 | 1.5e-5 | Sensitization |

| GENE-D | Ubiquitin Ligase D | -3.15 | 2.3e-8 | 5.2e-7 | Sensitization |

Hit Validation

Hits from the primary screen must be validated to confirm the phenotype.[3] This is a critical step to eliminate false positives.

Validation Methods:

-

Individual Gene Knockout: Generate single-gene knockout cell lines for top candidate genes using 2-3 different sgRNAs per gene.[3][9]

-

Cell Viability Assays: Perform dose-response experiments with Compound X on the individual knockout cell lines to confirm the shift in sensitivity.[3]

-

Competitive Growth Assays: Co-culture wild-type (expressing GFP) and knockout (expressing mCherry) cells and treat with Compound X to assess the fitness advantage or disadvantage of the knockout over time via flow cytometry.[3]

-

Orthogonal Validation: Use an alternative method, like RNAi, to silence the gene and confirm that the phenotype is reproducible.[9]

Hypothetical Signaling Pathway Interpretation

If the screen identifies GENE-A, a kinase, as a top resistance hit, it suggests that loss of GENE-A prevents Compound X from exerting its cytotoxic effect. This could imply that GENE-A is a downstream effector of the target of Compound X.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. benchchem.com [benchchem.com]

- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pooled screening with next-generation gene editing tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

Application Notes and Protocols: Rapamycin for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rapamycin in high-throughput screening (HTS) to identify and characterize modulators of the mTOR signaling pathway.

Introduction

Rapamycin is a potent and specific allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer and metabolic disorders, making it a critical target for drug discovery.[1]

mTOR is the core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Rapamycin specifically inhibits mTORC1, which controls protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2] High-throughput screening assays are essential for identifying and characterizing novel mTOR inhibitors.[1] This document details protocols for two common HTS formats: the In-Cell Western™ assay and a luminescence-based reporter assay.

mTORC1 Signaling Pathway

The following diagram illustrates a simplified mTORC1 signaling pathway, highlighting the point of intervention by Rapamycin.

Caption: Simplified mTORC1 signaling pathway.

Data Presentation: Quantitative Analysis of Rapamycin Activity

The following table summarizes the inhibitory activity of Rapamycin in various high-throughput screening assays. The Z'-factor, a measure of assay quality, is also included where available. A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[1]

| Assay Type | Cell Line | Target Readout | Rapamycin IC₅₀ | Z'-Factor | Reference |

| In-Cell Western™ | Tuberous Sclerosis Complex (TSC) null | Phospho-rpS6 (S235/S236) | 224 pM | > 0.5 | [3] |

| MTT Assay | MDA-MB-231 | Cell Viability | 7.39 ± 0.61 µM (72h) | Not Reported | [4] |

| Spectrophotometric ELISA | Peripheral Blood Mononuclear Cells (PBMCs) | p70 S6 Kinase Phosphorylation | ~30% max inhibition | Not Reported | [5] |

| Spectrophotometric ELISA | CD3+ T-cells | p70 S6 Kinase Phosphorylation | ~44% max inhibition | Not Reported | [5] |

Experimental Protocols

In-Cell Western™ Assay for Phosphorylated S6 Ribosomal Protein

This protocol describes a quantitative immunofluorescence assay to measure the phosphorylation of the S6 ribosomal protein, a downstream target of mTORC1, in a 384-well plate format.[1]

Caption: In-Cell Western™ assay workflow.

-

HeLa cells (or other suitable cell line)

-

DMEM with 10% FBS

-

384-well black-walled, clear-bottom plates

-

Rapamycin and other test compounds

-

4% Formaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer)

-

Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

-

Cell normalization stain (e.g., CellTag™ 700 Stain)

-

Infrared imaging system (e.g., LI-COR® Odyssey® CLx)

-

Cell Seeding: Seed HeLa cells into a 384-well plate at a density of 5,000 cells per well in 50 µL of complete medium and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of Rapamycin (e.g., from 1 nM to 10 µM) and other test compounds. Add 10 µL of the compound solution to the respective wells.[1] Include wells with a known mTOR inhibitor (e.g., Rapamycin) as a positive control and DMSO as a negative control. Incubate for 2 hours.[1]

-

Fixation and Permeabilization: Aspirate the medium and add 50 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[1] Wash the wells three times with 100 µL of PBS. Add 50 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.[1]

-

Blocking: Wash the wells three times with 100 µL of PBS. Add 50 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.[1]

-

Primary Antibody Incubation: Dilute the anti-phospho-S6 primary antibody in Blocking Buffer (e.g., 1:800). Remove the blocking buffer and add 20 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Dilute the IRDye® 800CW secondary antibody and the CellTag™ 700 Stain in Blocking Buffer. Add 20 µL of this cocktail to each well and incubate for 1 hour at room temperature, protected from light.

-

Imaging: Wash the wells four times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system at 700 nm (for normalization) and 800 nm (for phospho-S6 signal).

-

Data Analysis: Quantify the integrated intensity in both channels. Normalize the phospho-S6 signal to the cell number signal. Plot the normalized signal against the compound concentration to determine the IC₅₀ value.

mTORC1-Responsive Luciferase Reporter Assay

This protocol utilizes a luciferase reporter gene under the control of a promoter that is responsive to mTORC1 signaling. Inhibition of mTORC1 by Rapamycin leads to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.

-

HEK293T cells

-

mTORC1-responsive luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

384-well white, opaque plates

-

Rapamycin and other test compounds

-

Luciferase assay reagent

-

Cell Transfection: Transfect HEK293T cells with the mTORC1-responsive luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.[1]

-

Cell Seeding: 24 hours post-transfection, seed the cells into a 384-well white, opaque plate at a density of 10,000 cells per well in 40 µL of complete medium.[1]

-

Compound Treatment: Prepare serial dilutions of Rapamycin and other test compounds. Add 10 µL of the compound solution to the respective wells and incubate for 6 hours.[1]

-

Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 25 µL of the luciferase assay reagent to each well.[1] Incubate for 5 minutes at room temperature to ensure complete cell lysis. Measure the luminescence using a plate reader.[1]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

References

- 1. benchchem.com [benchchem.com]

- 2. High‐throughput compound screen reveals mTOR inhibitors as potential therapeutics to reduce (auto)antibody production by human plasma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Fluorescent Labeling of Paclitaxel for Cellular Imaging and Mechanistic Studies

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton responsible for cell division, shape, and intracellular transport.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting the dynamic instability required for proper mitotic spindle formation.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[3][4]

Fluorescent labeling of paclitaxel provides a powerful tool for researchers to visualize its subcellular localization, track its interaction with microtubules in real-time, and investigate mechanisms of drug resistance. By attaching a fluorescent molecule (fluorophore) to paclitaxel, its distribution and activity within living cells can be monitored using techniques like fluorescence microscopy.

Applications of Fluorescently Labeled Paclitaxel

-

Live-Cell Imaging: Track the uptake, intracellular distribution, and efflux of paclitaxel in real-time to understand its pharmacokinetics at the single-cell level.[5][6]

-

Mechanism of Action Studies: Visualize the binding of paclitaxel to microtubules and its effect on microtubule dynamics and organization during different phases of the cell cycle.[7]

-

Drug Resistance Studies: Investigate the role of drug efflux pumps, such as P-glycoprotein (P-gp), in conferring resistance to paclitaxel by observing the expulsion of fluorescently labeled paclitaxel from cancer cells.[1][8]

-

High-Throughput Screening: Develop assays for screening new drug candidates that may enhance the efficacy of paclitaxel or overcome resistance mechanisms.

Quantitative Data of Fluorescent Paclitaxel Derivatives

The choice of fluorophore and the position of its attachment to the paclitaxel molecule are critical for preserving its biological activity and ensuring optimal imaging properties. Several fluorescent paclitaxel derivatives have been synthesized and characterized.

| Derivative Name | Fluorophore | Dissociation Constant (Kd) | Key Findings |

| PB-Gly-Taxol | Pacific Blue | 34 ± 6 nM | High affinity for β-tubulin and suitable for imaging and flow cytometry.[1] |

| PB-β-Ala-Taxol | Pacific Blue | 63 ± 8 nM | High affinity for β-tubulin.[1] |

| PB-GABA-Taxol | Pacific Blue | 265 ± 54 nM | Lower affinity compared to other Pacific Blue derivatives.[1] |

| N-AB-PT | m-aminobenzamido | Kd1 = 61 ± 7.0 nM, Kd2 = 3.3 ± 0.54 µM | Binds to two types of sites on microtubules with differing affinities.[9][10] |

| 2-AB-PT | m-aminobenzoyl | K1app = 2.0 (± 0.9) x 107 M-1 | Binds to two classes of sites on microtubules.[11] |

| FITC-Paclitaxel | Fluorescein Isothiocyanate | Not specified | Effective for intracellular fluorescence mapping.[12] |

| Rhodamine-Paclitaxel | Rhodamine | Not specified | Higher fluorescence intensity compared to FITC-paclitaxel.[12] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics with Fluorescent Paclitaxel

This protocol describes the general procedure for visualizing the effects of a fluorescent paclitaxel analog on the microtubule network in live cancer cells using fluorescence microscopy.

Materials:

-

Cancer cell line of interest (e.g., HeLa, SKOv3)

-

Cell culture medium and supplements

-

Glass-bottom imaging dishes

-

Fluorescent paclitaxel derivative (e.g., PB-Gly-Taxol)

-

Hoechst 33342 or another nuclear stain

-

Live-cell imaging microscope equipped with appropriate filters, environmental chamber (37°C, 5% CO2), and time-lapse capabilities.[5]

Procedure:

-

Cell Seeding: Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow for 24-48 hours.

-

Staining:

-

Prepare a working solution of the fluorescent paclitaxel derivative in pre-warmed cell culture medium at the desired final concentration (e.g., 1 µM).

-

If desired, add a nuclear stain like Hoechst 33342 to the medium to visualize the cell nuclei.

-

Remove the old medium from the imaging dish and gently add the medium containing the fluorescent paclitaxel and nuclear stain.

-

-

Incubation: Incubate the cells with the fluorescent probes for the desired amount of time (e.g., 1 hour) in a cell culture incubator.

-

Imaging:

-

Transfer the imaging dish to the live-cell imaging microscope.

-

Allow the dish to equilibrate in the environmental chamber for at least 15-20 minutes before starting image acquisition.

-

Acquire images using the appropriate filter sets for the chosen fluorophores (e.g., DAPI for Hoechst 33342, and the specific channel for the fluorescent paclitaxel).

-

For time-lapse imaging, set the desired time intervals and duration of the experiment.[5]

-

-

Image Analysis: Analyze the acquired images to observe changes in microtubule structure, cell morphology, and mitotic progression.

Visualizations

Signaling Pathway of Paclitaxel Action

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging of fluorescent paclitaxel.

References

- 1. Synthesis of a Fluorescent Analogue of Paclitaxel that Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Synthesis of a Fluorescent Analogue of Paclitaxel That Selectively Binds Microtubules and Sensitively Detects Efflux by P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Equilibrium studies of a fluorescent paclitaxel derivative binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of a fluorescent derivative of paclitaxel (Taxol) with microtubules and tubulin-colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of [14C]-labelled and fluorescent-tagged paclitaxel derivatives as new biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]